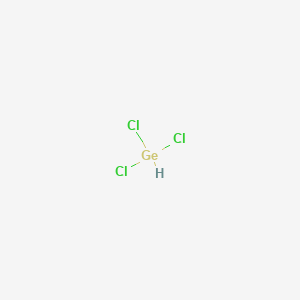
trichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydride Terminated Polydimethylsiloxane . This compound belongs to a group of polymeric organosilicon compounds and is widely used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Hydride Terminated Polydimethylsiloxane: is typically synthesized through the hydrosilylation reaction. This involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, usually in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Hydride Terminated Polydimethylsiloxane: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The hydride groups can be substituted with other functional groups, such as alkyl or aryl groups, through various chemical reactions.
Common reagents used in these reactions include platinum catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Wissenschaftliche Forschungsanwendungen
Hydride Terminated Polydimethylsiloxane: has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Hydride Terminated Polydimethylsiloxane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a crosslinking agent in the formation of silicone rubber and resins. The molecular targets and pathways involved include the interaction of the hydride groups with various functional groups, leading to the formation of stable siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Hydride Terminated Polydimethylsiloxane: is unique compared to other similar compounds due to its specific molecular structure and reactivity. Similar compounds include:
Polydimethylsiloxane: Lacks the hydride termination and has different reactivity and applications.
Trimethylsiloxy Terminated Polydimethylsiloxane: Has trimethylsiloxy groups instead of hydride groups, leading to different chemical properties and uses.
Vinyl Terminated Polydimethylsiloxane: Contains vinyl groups, which provide different reactivity and applications compared to hydride terminated compounds.
These comparisons highlight the unique properties and applications of Hydride Terminated Polydimethylsiloxane in various fields .
Eigenschaften
Molekularformel |
Cl3GeH |
|---|---|
Molekulargewicht |
180.0 g/mol |
IUPAC-Name |
trichlorogermane |
InChI |
InChI=1S/Cl3GeH/c1-4(2)3/h4H |
InChI-Schlüssel |
MUDDKLJPADVVKF-UHFFFAOYSA-N |
Kanonische SMILES |
Cl[GeH](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















